The synthesis of 6-benzyl-1-oxa-6-azaspiro[2.5]octane typically involves multi-step reactions starting from readily available precursors. The following outlines a general synthetic route:
The molecular structure of 6-benzyl-1-oxa-6-azaspiro[2.5]octane can be represented as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy data can provide insights into the molecular environment of hydrogen and carbon atoms within the structure, aiding in confirming the synthesis and purity of the compound .
6-Benzyl-1-oxa-6-azaspiro[2.5]octane is capable of undergoing various chemical reactions:
The mechanism of action for 6-benzyl-1-oxa-6-azaspiro[2.5]octane involves its interaction with specific biological targets, which may include enzymes or receptors within cellular pathways:
The physical and chemical properties of 6-benzyl-1-oxa-6-azaspiro[2.5]octane are crucial for understanding its behavior in various environments:
Physical properties can be determined through techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
6-Benzyl-1-oxa-6-azaspiro[2.5]octane has several potential applications:
The compound designated by CAS registry number 19867-34-6 is systematically named 6-benzyl-1-oxa-6-azaspiro[2.5]octane according to IUPAC conventions [1] . This name precisely defines its molecular architecture:
The molecular formula is C₁₃H₁₇NO, with a molecular weight of 203.28 g/mol [1] . Canonical SMILES representation (C1CN(CCC12CO2)CC3=CC=CC=C3) confirms connectivity, while the InChIKey (KJKHFQBTYMJFNP-UHFFFAOYSA-N) enables unique database identification . Isomeric considerations arise from:
Table 1: Nomenclature and Identifiers
| Property | Value |
|---|---|
| Systematic IUPAC Name | 6-Benzyl-1-oxa-6-azaspiro[2.5]octane |
| CAS Registry Number | 19867-34-6 |
| Molecular Formula | C₁₃H₁₇NO |
| Molecular Weight | 203.28 g/mol |
| Canonical SMILES | C1CN(CCC12CO2)CC3=CC=CC=C3 |
| InChIKey | KJKHFQBTYMJFNP-UHFFFAOYSA-N |
The core structure features a spiro[2.5]octane skeleton with two heteroatoms strategically placed:
Key structural parameters include:
Table 2: Key Bond Parameters of the Spiro Core
| Structural Feature | Description |
|---|---|
| Spiro Carbon Environment | Tetrahedral; links cyclopropane and oxazine |
| Heteroatom Separation (O-N) | 4 bonds via spiro carbon |
| Cyclopropane Bond Angle | Highly strained (~60°) |
| Oxane Ring Conformation | Chair-like with slight puckering |
The benzyl group (–CH₂C₆H₅) attached to nitrogen significantly modulates electronic properties:
Spectroscopic analyses (e.g., NMR) would likely show:
Contrasting 6-benzyl-1-oxa-6-azaspiro[2.5]octane with analogous scaffolds reveals core size-dependent properties:
Ring Size Expansion: [3.5]nonane vs. [2.5]octane
Functionalization Patterns
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9